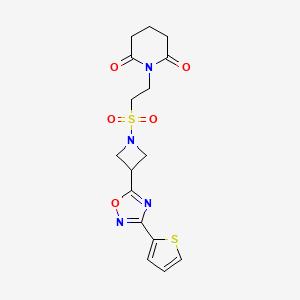

![molecular formula C16H17ClN4O3 B2364776 5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide CAS No. 1170445-62-1](/img/structure/B2364776.png)

5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

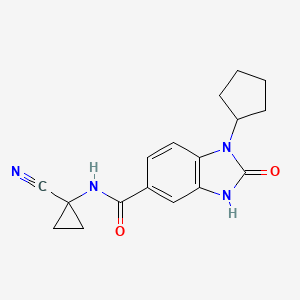

The compound is a benzamide derivative with a pyrazolopyridine moiety. Benzamides are a class of compounds containing a benzene ring bonded to an amide group . Pyrazolopyridines are heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. These types of compounds often exhibit various biological activities .

Molecular Structure Analysis

The compound contains several functional groups, including an amide group attached to a benzene ring (benzamide), a methoxy group (-OCH3), and a chloro group (-Cl). The presence of these groups will influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and methoxy groups would likely make the compound somewhat polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique

- Researchers have explored its potential as a scaffold for designing novel kinase inhibitors, antiviral agents, or anti-inflammatory drugs .

- Studies have examined its cytotoxicity, apoptosis-inducing properties, and potential as a chemotherapeutic agent .

- Researchers have explored its neuroprotective effects, potential as a neuroinflammation modulator, or its ability to cross the blood-brain barrier .

- Investigations have assessed its efficacy against bacteria, fungi, and parasites, aiming to develop new antimicrobial agents .

- Researchers have studied its inhibitory effects on specific enzymes (e.g., kinases, proteases) or its role in enzyme-substrate interactions .

Medicinal Chemistry and Drug Development

Anticancer Properties

Neuropharmacology and Neuroprotection

Antimicrobial Activity

Bioorganic Chemistry and Enzyme Inhibition

Materials Science and Crystal Engineering

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-8-6-12(22)18-15-13(8)14(20-21(15)2)19-16(23)10-7-9(17)4-5-11(10)24-3/h4-5,7-8H,6H2,1-3H3,(H,18,22)(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOTVQTYLNRDOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2364709.png)

![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)